3-(3,4-Difluorophenyl)-5-methylisoxazole-4-carboxylic acid

Synthetic Chemistry Process Development Building Block Validation

3-(3,4-Difluorophenyl)-5-methylisoxazole-4-carboxylic acid (CAS 917388-47-7) is a heterocyclic building block belonging to the 3-aryl-5-methylisoxazole-4-carboxylic acid family. It features a pharmacologically relevant isoxazole core substituted with a 3,4-difluorophenyl ring at the 3-position, a methyl group at the 5-position, and a carboxylic acid functional handle at the 4-position.

Molecular Formula C11H7F2NO3
Molecular Weight 239.17 g/mol
Cat. No. B13627218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,4-Difluorophenyl)-5-methylisoxazole-4-carboxylic acid
Molecular FormulaC11H7F2NO3
Molecular Weight239.17 g/mol
Structural Identifiers
SMILESCC1=C(C(=NO1)C2=CC(=C(C=C2)F)F)C(=O)O
InChIInChI=1S/C11H7F2NO3/c1-5-9(11(15)16)10(14-17-5)6-2-3-7(12)8(13)4-6/h2-4H,1H3,(H,15,16)
InChIKeyVSMGGTUFKRPYRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3,4-Difluorophenyl)-5-methylisoxazole-4-carboxylic acid: Core Properties and Synthetic Utility


3-(3,4-Difluorophenyl)-5-methylisoxazole-4-carboxylic acid (CAS 917388-47-7) is a heterocyclic building block belonging to the 3-aryl-5-methylisoxazole-4-carboxylic acid family . It features a pharmacologically relevant isoxazole core substituted with a 3,4-difluorophenyl ring at the 3-position, a methyl group at the 5-position, and a carboxylic acid functional handle at the 4-position . The compound is documented as a key intermediate in patent literature, where its ethyl ester derivative is explicitly converted into the corresponding alcohol for further elaboration into GABA A α5 receptor ligands . The vicinal difluoro substitution pattern imparts distinct electronic and conformational properties compared to mono-fluoro or other di-fluoro regioisomers, directly influencing downstream synthetic yields and target binding conformations [1].

Workflow
Heterocyclic building block for isoxazole-based SAR libraries
Selection
3,4-Difluorophenyl pattern preserves planar conformation for target pharmacophore matching
Use Context
Documented intermediate in patent-validated GABA A α5 ligand synthesis routes

Why 3-(3,4-Difluorophenyl)-5-methylisoxazole-4-carboxylic acid Cannot Be Casually Substituted


In the procurement of isoxazole-4-carboxylic acid building blocks, casual substitution by regioisomers such as 3-(2,4-difluorophenyl), 3-(2,6-difluorophenyl), or mono-fluoro analogs leads to quantifiable performance divergence. The specific 3,4-difluoro arrangement is critical because the dihedral angle between the aryl ring and the isoxazole core, which governs target binding, is sterically driven by *ortho*-substituents [1]. A 2,6-difluoro substitution forces a near-orthogonal geometry, whereas the 3,4-difluoro pattern allows a more coplanar conformation, directly impacting biological activity. Furthermore, synthetic yield data from patent US08877783B2 shows that the reduction of the ethyl ester to the alcohol proceeds with a 48% yield for the 3,4-difluoro derivative, compared to 65% for the 4-chloro analog, demonstrating substrate-dependent reactivity that must be accounted for in synthetic planning .

Conformation
Target 3,4-F2 Lacks ortho-fluorine; aryl-isoxazole dihedral stays near-planar
2,6-F2 Isomer Ortho-fluorines force orthogonal geometry, altering pharmacophore presentation
Reactivity
Target 3,4-F2 ester Reduction yield differs from chloro analog under identical LiAlH4 conditions
4-Cl analog Higher reduction yield reported; process parameters not directly transferable

Quantitative Differentiation Evidence for 3-(3,4-Difluorophenyl)-5-methylisoxazole-4-carboxylic Acid


Synthetic Yield Divergence in Ester-to-Alcohol Reduction (Direct Comparator Study)

In a direct side-by-side synthetic protocol from patent US08877783B2, the reduction of ethyl 3-aryl-5-methylisoxazole-4-carboxylates to the corresponding alcohols reveals a significant yield dependence on the aryl substituent. The target 3,4-difluorophenyl derivative achieves a 48% isolated yield, whereas the 4-chlorophenyl analog yields 65% under identical conditions . This 17-percentage-point difference quantitatively demonstrates that steric and electronic effects from the 3,4-difluoro pattern modulate carbonyl reactivity, necessitating explicit process optimization rather than assuming generic protocol transferability.

Ester Reduction Yield
Head-to-head
48% vs 65%
Δ -17 pp
Reported yield divergence under identical reduction protocol
LiAlH4, THF; patent US08877783B2 conditions
Synthetic Chemistry Process Development Building Block Validation

Regioisomeric Impact on Aryl-Isoxazole Dihedral Angle and Conformational Bias

The conformational behavior of 3-aryl-isoxazole systems is dominated by the dihedral angle between the two rings. Literature on analogous antibacterial isoxazoles (oxacillin series) demonstrates that substitution at the 2- and 6-positions of the phenyl ring increases the aryl-isoxazole dihedral angle, pushing the system toward orthogonality [1]. The 3,4-difluorophenyl substitution pattern, lacking any *ortho*-fluorine, preserves a lower rotational barrier and more planar ground-state geometry compared to the 2,6-difluorophenyl isomer (CAS 1673-75-2) or the 2,4-difluorophenyl isomer (CAS 334971-42-5). While explicit dihedral measurements for this specific compound are not published, the class-level inference is that the 3,4-difluoro arrangement provides a distinct bioactive conformation unobtainable with *ortho*-fluorinated regioisomers [2].

Conformation Ranking
Class-level
3,4-F2 (planar) < 2,4-F2 < 2,6-F2 (orthogonal)
Absence of ortho-fluorine favors lower dihedral angle
Class-level inference from crystallographic studies
Medicinal Chemistry Conformational Analysis Structure-Based Design

Electron-Withdrawing Modulation via Vicinal Fluorine Additive Effect

The 3,4-difluorophenyl group exerts a unique electronic profile on the isoxazole-4-carboxylic acid core. Fluorine substituents withdraw electron density through strong σ-induction, quantified by Hammett substituent constants: σ_m(F) = +0.34 and σ_p(F) = +0.06 [1]. In the 3,4-difluoro arrangement, both meta- and para-inductive effects operate concurrently, resulting in an additive electron-withdrawing effect (combined σ ≈ +0.40) that is distinct from both mono-fluoro analogs (e.g., 3-fluoro only: σ_m = +0.34; 4-fluoro only: σ_p = +0.06) and regioisomers where fluorine positions yield different electronic summation. The predicted pKa of the carboxylic acid in the core unsubstituted isoxazole-4-carboxylic acid is 3.22 ± 0.10 ; the electron-withdrawing 3,4-difluorophenyl group is expected to further lower this pKa, altering ionization state at physiological pH relative to less electron-deficient analogs.

Electronic Profile
Class-level
Σσ ≈ +0.40
Additive electron-withdrawing effect shifts pKa lower
Hammett σ from lit.; predicted pKa < 3.22
Physical Organic Chemistry SAR Analysis Lead Optimization

Documented Intermediacy in GABA A α5 Receptor Ligand Patents

The ethyl ester of the target compound is explicitly disclosed as a synthetic intermediate in patent US08877783B2, which covers isoxazole derivatives with affinity and selectivity for the GABA A α5 receptor, a target implicated in cognitive enhancement and Alzheimer's disease therapy [1]. The 3,4-difluorophenyl substitution is consistently preferred over other aryl groups in the exemplified compounds of related GABA A α5 patent families (Hoffmann-La Roche) [2]. While the mono-fluoro and chloro analogs are also commercially available, the explicit documentation in the patent literature provides a validated synthetic entry point into a therapeutically relevant chemical space that is not established for many other difluorophenyl regioisomers.

Patent Intermediacy
Reported
Documented in GABA A α5 patents vs. no precedent for regioisomers
Validated synthetic entry point for target space
US08877783B2; Hoffmann-La Roche patent families
Neuroscience Drug Discovery Patent Analysis Chemical Intermediates

Recommended Application Scenarios for 3-(3,4-Difluorophenyl)-5-methylisoxazole-4-carboxylic Acid


GABA A α5 Receptor Ligand Development Programs

Based on the documented use of its ethyl ester in US08877783B2 (Example 88d) [1] and the broader Hoffmann-La Roche GABA A α5 patent estate , the 3,4-difluorophenyl-substituted scaffold is a validated entry point for synthesizing aryl-isoxazole-4-carbonyl-pyrrole-2-carboxylic acid amides. Research groups pursuing cognitive enhancer or Alzheimer's disease therapeutics should prioritize this regioisomer over 2,4- or 2,6-difluoro alternatives due to the conformational bias toward planarity conferred by the absence of ortho-fluorine substitution, which better matches the pharmacophore requirements of the GABA A α5 binding site .

Structure-Activity Relationship (SAR) Libraries Exploring Aryl Electronic Effects

The unique additive electron-withdrawing character of the 3,4-difluoro arrangement (estimated combined Hammett σ ≈ +0.40) [1] makes this compound an essential member of any isoxazole-4-carboxylic acid SAR matrix. Its electronic profile fills a gap between mono-fluoro analogs (σ = +0.06 to +0.34) and strongly electron-deficient variants (e.g., 4-CF3, σ_p = +0.54), enabling fine-grained tuning of the carboxylic acid pKa and the electron density of the isoxazole ring for target engagement optimization .

Process Chemistry Scale-Up Feasibility Assessment

The well-documented one-pot synthesis of alkyl 3-aryl-5-methylisoxazole-4-carboxylates from aryl aldehydes (Tetrahedron Letters, 2011) confirms that libraries of these compounds, including the 3,4-difluorophenyl variant, can be prepared at scale via a parallel synthesis approach [1]. Coupled with the explicit reduction procedure from US08877783B2 (48% yield at 28.5 g scale) , the compound has a demonstrated, reproducible synthetic route suitable for gram-to-kilogram procurement, whereas alternative difluoro regioisomers lack published scale-up validation.

Application
Selection Property
Validation Focus
GABA A α5 ligand development for cognitive research
3,4-Difluoro planar conformation
Pharmacophore matching and target engagement assays
Aryl electronic SAR libraries
Additive electron-withdrawing profile
pKa and permeability correlation
Scale-up process development
Documented patent reduction protocol
Yield reproducibility at scale
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